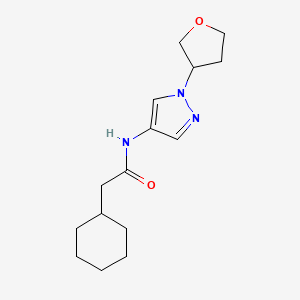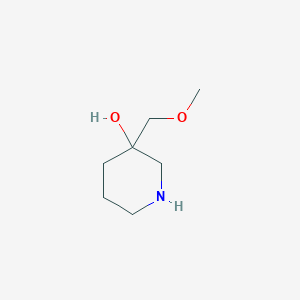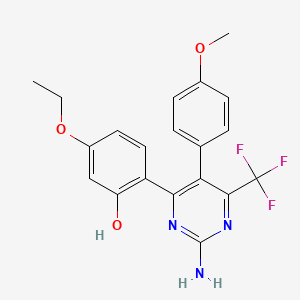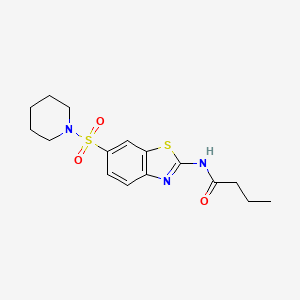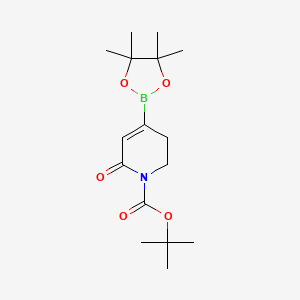![molecular formula C11H7ClF3N3O B2463681 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrrolidine-3-carbonitrile CAS No. 400087-72-1](/img/structure/B2463681.png)
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrrolidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are influenced by the presence of a fluorine atom and a pyridine in their structure .Scientific Research Applications
Agrochemicals
TFMP and its derivatives play a crucial role in crop protection. The unique combination of the trifluoromethyl group and the pyridine moiety contributes to their effectiveness against pests. Notably, fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for over 20 new TFMP-containing agrochemicals with ISO common names. These compounds help safeguard crops from pests .
Pharmaceuticals
Several TFMP derivatives find applications in the pharmaceutical industry. Their physicochemical properties, influenced by the fluorine atom and pyridine structure, contribute to their biological activities. Currently, five pharmaceutical products and two veterinary products containing the TFMP moiety have received market approval, and many more are undergoing clinical trials .
Organic Synthesis
TFMP derivatives, including 3-chloro-5-(trifluoromethyl)pyridin-2-ol , serve as versatile reagents in organic synthesis. Researchers utilize them in drug synthesis, pesticide development, and material chemistry. Their involvement in alkylation and chlorination reactions makes them valuable tools in creating novel compounds .
Functional Materials
The incorporation of TFMP derivatives into functional materials enhances their properties. For instance, the presence of fluorine and the pyridine structure contributes to superior pest control properties compared to traditional phenyl-containing insecticides .
Enzyme Inhibition
In drug discovery, targeting specific enzymes is crucial. Alpelisib, an FDA-approved drug, contains a trifluoromethyl alkyl-substituted pyridine moiety. This compound inhibits phosphoinositide 3-kinases (PI3Ks), which play essential roles in cell proliferation, apoptosis, and glucose metabolism .
Biological Research
Researchers continue to explore novel applications of TFMP. Its unique chemical properties make it a promising candidate for various biological studies, including enzyme inhibition, protein-ligand interactions, and cellular processes.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit bacterial phosphopantetheinyl transferases , which are essential for bacterial cell viability and virulence .
Mode of Action
It is hypothesized that the compound may interact with its targets, leading to the inhibition of essential bacterial enzymes . This interaction could potentially disrupt the normal functioning of the bacteria, thereby thwarting bacterial growth .
Biochemical Pathways
It is known that phosphopantetheinyl transferases, which could be potential targets of this compound, play a crucial role in various biochemical pathways, including fatty acid synthesis and polyketide synthesis . Inhibition of these enzymes could potentially disrupt these pathways, leading to downstream effects on bacterial metabolism .
Pharmacokinetics
The compound’s in vitro absorption, distribution, metabolism, and excretion, as well as its in vivo pharmacokinetic profiles, have been highlighted for related compounds .
Result of Action
It is hypothesized that the compound’s interaction with its targets could lead to the disruption of essential bacterial enzymes, thereby thwarting bacterial growth .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrrolidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O/c12-8-3-7(11(13,14)15)5-17-9(8)18-2-1-6(4-16)10(18)19/h3,5-6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWGJYVSXNJPEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrrolidine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

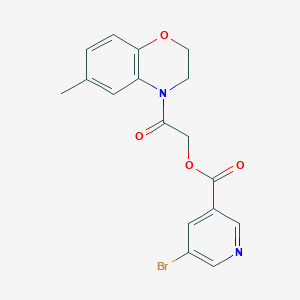
![3-((4-bromobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2463599.png)
![2-fluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2463600.png)
![tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2463601.png)
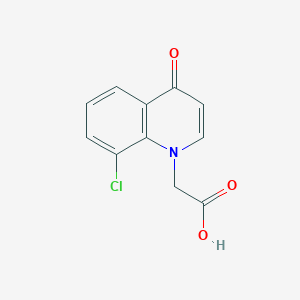
![(E)-3-amino-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one](/img/structure/B2463607.png)
![5-({[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid](/img/structure/B2463609.png)
![2-[1-(Benzhydrylideneamino)-2,2,2-trifluoroethylidene]propanedinitrile](/img/structure/B2463611.png)
![2-[4-(Trifluoromethyl)piperidin-1-yl]quinoxaline](/img/structure/B2463612.png)
